molecular formula C14H18ClF3N2 B13190654 2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride

2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride

Cat. No.: B13190654
M. Wt: 306.75 g/mol
InChI Key: DJERQQGAFPEASN-UHFFFAOYSA-N
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Description

The compound 2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is an indole-derived amine salt featuring a trifluoromethyl group at position 2 and an isopropyl substituent at position 5 of the indole core.

Properties

Molecular Formula

C14H18ClF3N2

Molecular Weight

306.75 g/mol

IUPAC Name

2-[5-propan-2-yl-2-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C14H17F3N2.ClH/c1-8(2)9-3-4-12-11(7-9)10(5-6-18)13(19-12)14(15,16)17;/h3-4,7-8,19H,5-6,18H2,1-2H3;1H

InChI Key

DJERQQGAFPEASN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=C2CCN)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves several stepsThe reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Amine-Related Reactions

The primary amine group (-CH2CH2NH2·HCl) participates in classic amine reactions, often requiring prior deprotonation or neutralization of the hydrochloride salt.

Reaction TypeReagents/ConditionsExpected ProductSupporting Evidence
Acylation Acetyl chloride, base (e.g., Et3N)N-Acetyl derivative Similar acylation of ethanamine derivatives is reported for indole-based amines .
Alkylation Alkyl halides (e.g., CH3I), baseN-Alkylated derivatives Alkylation of 2-(indol-3-yl)ethanamine analogs is documented under mild conditions .
Schiff Base Formation Aldehydes/ketones, acid catalystImine derivatives Condensation reactions with aldehydes are common for primary amines .

Key Notes :

  • The hydrochloride salt may require neutralization (e.g., with NaOH) before reaction .

  • Steric hindrance from the isopropyl group could slow reactions at the indole C3 position .

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes EAS, with substituents directing reactivity:

  • Trifluoromethyl (-CF3) : Strong electron-withdrawing meta-director.

  • Isopropyl (-CH(CH3)2) : Electron-donating ortho/para-director.

ReactionElectrophilePosition of SubstitutionExample from Literature
Nitration HNO3/H2SO4Likely at C4 or C6 (meta to -CF3, para to -CH(CH3)2)Nitration of 5-substituted indoles occurs at C4/C6 .
Halogenation Cl2/FeCl3Predominantly at C4Chlorination of 2-CF3-indole derivatives favors C4 .
Sulfonation H2SO4/oleumC4 or C6Sulfonation patterns align with EAS directing effects .

Mechanistic Insight :
The trifluoromethyl group deactivates the ring but directs substitution to positions meta to itself, while the isopropyl group activates adjacent positions . Computational studies on similar indoles suggest regioselectivity conflicts are resolved by steric and electronic interplay .

Functionalization of the Trifluoromethyl Group

The -CF3 group exhibits limited reactivity but can participate in:

ReactionConditionsProductReference
Nucleophilic Displacement Not typically reactive under mild conditions
Radical Reactions Light/radical initiatorsPotential C-F bond cleavage (rare)Observed in trifluoromethylpyridines under UV .

Note : The -CF3 group is generally inert under standard conditions but enhances stability and lipophilicity .

Deprotonation and Metalation

The indole N-H (pKa ~17) can be deprotonated with strong bases (e.g., LDA), enabling metalation:

BaseReaction SiteIntermediate UseExample
LDAIndole C2Formation of C2-lithiated speciesUsed for cross-coupling in related indoles .

Limitation : The hydrochloride salt’s acidity may interfere; freebase forms are more reactive .

Reductive Reactions

The amine and indole moieties can undergo reduction:

TargetReagentProductApplication
Nitro Group (if present)H2/Pd-CAmineNot directly applicable but relevant for analogs .
Indole Ring NaBH4/CuCl2TetrahydroindoleRare for substituted indoles .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) are feasible if halogens are introduced via EAS:

ReactionRequirementsProduct ClassExample
Suzuki Coupling Halogenated indole, boronic acidBiaryl derivativesDemonstrated for 5-substituted indoles .

Limitations and Research Gaps

Direct experimental data for this specific compound remains scarce. Further studies are needed to validate reaction yields, regioselectivity, and catalytic conditions.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound : 2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride 5-(Propan-2-yl), 2-(trifluoromethyl) C₁₄H₁₆F₃N₂·HCl 305.75 (calculated) Hydrophobic substituents (isopropyl, CF₃) may enhance membrane permeability and metabolic stability.
2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine hydrochloride 2-Methyl, 5-(trifluoromethoxy) C₁₂H₁₂F₃N₂O·HCl 296.69 (calculated) Trifluoromethoxy group introduces steric bulk and electronegativity, potentially altering receptor binding compared to CF₃.
2-[5-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride 5-Chloro, 2-(pyridin-3-yl) C₁₅H₁₃ClN₃·HCl 306.20 (calculated) Pyridinyl group enables π-π stacking; chloro substituent may increase electron withdrawal.
2-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride 5-(Benzyloxy) C₁₇H₁₈N₂O·HCl 266.34 (reported) Benzyloxy group enhances hydrophobicity but may reduce aqueous solubility.
2-(5,6-Difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride 5,6-Difluoro C₁₀H₁₁ClF₂N₂ 232.66 (reported) Electron-withdrawing fluorines modulate indole ring electron density, potentially affecting binding affinity.
3-(5-Fluoro-1H-indol-3-yl)propan-1-amine Hydrochloride 5-Fluoro, propylamine chain C₁₁H₁₄ClFN₂ 228.7 (reported) Extended alkyl chain (propylamine) increases flexibility, possibly altering target engagement.

Key Structural and Functional Differences

In contrast, the trifluoromethoxy (OCF₃) group in introduces polarity while retaining metabolic stability. The benzyloxy substituent in adds significant hydrophobicity, which may limit solubility but improve binding to hydrophobic protein pockets.

Electron-Withdrawing vs. The pyridinyl group in introduces aromaticity and hydrogen-bonding capability.

Amine Chain Length and Flexibility :

  • The propylamine chain in offers greater conformational flexibility compared to the ethylamine chain in the target compound, which could influence binding kinetics or off-target effects.

The target’s CF₃ group may similarly enhance metabolic stability and target affinity.

Biological Activity

2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride, also known by its CAS number 2059994-78-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its effects on various cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C14H18ClF3N2C_{14}H_{18}ClF_3N_2 with a molecular weight of 306.75 g/mol. The presence of trifluoromethyl and isopropyl groups contributes to its unique chemical behavior and biological activity.

Anticancer Activity

Recent studies have shown that derivatives of indole compounds, including those similar to this compound, exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds with similar structures were evaluated against various cancer cell lines such as HeLa, MCF-7, and HT-29. One study reported that certain derivatives demonstrated IC50 values in the range of 0.34 μM to 0.86 μM, indicating potent antiproliferative effects .
  • Mechanism of Action : Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells through cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization . This mechanism is consistent with known actions of other anticancer agents.

Neuroprotective Effects

Indole derivatives are also noted for their neuroprotective properties. They have been shown to exhibit minimal cytotoxicity while providing protection against neuronal damage in various experimental models . This dual activity makes them promising candidates for further development in neurodegenerative diseases.

Structure-Activity Relationships (SAR)

The biological activity of indole derivatives is often influenced by their structural features:

Structural FeatureImpact on Activity
Trifluoromethyl GroupEnhances lipophilicity and potency
Isopropyl SubstitutionModifies steric hindrance affecting receptor binding
Indole Ring SystemEssential for interaction with biological targets

Research indicates that modifications to these groups can significantly alter the compound's efficacy and selectivity against various biological targets .

Study 1: Antiproliferative Activity

In a comparative study, several indole-based compounds were synthesized and tested for their antiproliferative activity against human cancer cell lines. The results indicated that specific modifications, such as the introduction of trifluoromethyl groups, enhanced their cytotoxic effects significantly compared to non-fluorinated analogs .

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of indole derivatives, revealing that these compounds could effectively prevent neuronal apoptosis induced by oxidative stress in vitro. This was attributed to their ability to modulate signaling pathways involved in cell survival .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole derivatives and amino-thiazolone precursors. For example:

  • Method a : React 2-aminothiazol-4(5H)-one (1.0 equiv) with 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) in acetic acid under reflux for 3–5 hours .
  • Method b : Use thiourea derivatives, chloroacetic acid, and sodium acetate in acetic acid under similar reflux conditions to form the indole-thiazolidinone scaffold .
  • Post-synthesis, the product is precipitated, filtered, and recrystallized from acetic acid. The hydrochloride salt is obtained via acidification.

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodological Answer :

  • X-ray crystallography resolves the 3D structure, particularly for verifying substituent positions (e.g., trifluoromethyl and propan-2-yl groups) .
  • NMR spectroscopy (¹H/¹³C/¹⁹F) confirms proton environments and CF₃ group integration .
  • HPLC with UV detection (e.g., 254 nm) assesses purity (>98%) and identifies impurities .
  • Mass spectrometry (ESI-MS) validates the molecular ion peak (e.g., [M+H]⁺) .

Q. What methodologies are recommended for assessing the compound’s purity in academic research?

  • Methodological Answer :

  • HPLC-UV/HRMS : Quantify impurities using a C18 column with acetonitrile/water gradients (0.1% formic acid). Compare retention times and mass spectra against reference standards .
  • Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : Monitor decomposition to detect hydrate or solvent residues .

Advanced Research Questions

Q. How can researchers optimize synthetic yield for this compound when scaling up reactions?

  • Methodological Answer :

  • Catalyst screening : Replace acetic acid with p-toluenesulfonic acid (p-TsOH) to enhance reaction rates .
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF) under microwave irradiation to reduce reaction time .
  • Stoichiometric adjustments : Increase the molar ratio of 3-formylindole (1.2 equiv) to drive the condensation reaction to completion .

Q. How to resolve structural ambiguities arising from conflicting spectroscopic data (e.g., NMR vs. X-ray)?

  • Methodological Answer :

  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange broadening, which may explain discrepancies in proton signals .
  • DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate tautomeric forms .
  • Single-crystal X-ray diffraction : Resolve absolute configuration and confirm substituent orientation (e.g., CF₃ group at C2 vs. C4) .

Q. What experimental strategies can address conflicting reports on the compound’s biological activity across studies?

  • Methodological Answer :

  • Purity reassessment : Verify batch-to-batch consistency via HPLC and HRMS to rule out impurity-driven effects .
  • Stability studies : Incubate the compound in buffers (pH 4–9) and analyze degradation products (e.g., hydrolyzed indole derivatives) .
  • Receptor-binding assays : Use radioligand displacement (e.g., ³H-labeled serotonin) to quantify affinity variations under standardized conditions .

Q. How to profile and quantify impurities in this compound for pharmacological studies?

  • Methodological Answer :

  • LC-MS/MS : Use a Q-TOF mass spectrometer to identify impurities at <0.1% levels. Common impurities include:
  • Des-ethyl analog : Formed during incomplete alkylation .
  • Oxidation products : Detectable via HRMS (e.g., +16 Da for hydroxylation) .
  • Synthetic controls : Spike reactions with authentic impurity standards (e.g., 3-(methylamino)propan-1-ol derivatives) to confirm retention times .

Q. What experimental conditions stabilize the compound during long-term storage?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Light protection : Use amber vials to avoid photodegradation of the indole core .
  • Moisture control : Include desiccants (e.g., silica gel) in storage containers to suppress hydrate formation .

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